Cas no 2057448-75-4 (N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide)

N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamideは、有機合成化学において重要なボロン酸エステル化合物です。その分子構造は、フェニル基とアセトアミド基が結合した特徴的な骨格を持ち、特に鈴木・宮浦カップリング反応などのパラジウム触媒反応において有用な中間体として機能します。4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン基は高い反応性と安定性を兼ね備えており、複雑な有機分子の構築に適しています。また、この化合物は結晶性が良好で取り扱いやすく、医薬品中間体や機能性材料の合成において優れた選択肢となります。

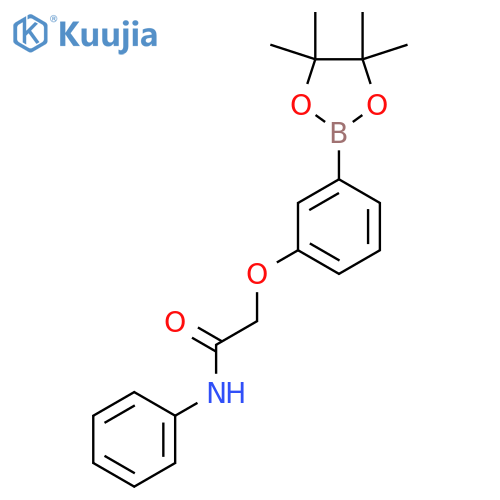

2057448-75-4 structure

商品名:N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

CAS番号:2057448-75-4

MF:C20H24BNO4

メガワット:353.21986579895

MDL:MFCD32206458

CID:4635665

PubChem ID:138991717

N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide 化学的及び物理的性質

名前と識別子

-

- N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

- N-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide

- C1(=CC=CC=C1)NC(COC1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C)=O

- AS-73337

- AKOS037647336

- A1-26433

- 2057448-75-4

- D94029

- DB-159745

-

- MDL: MFCD32206458

- インチ: 1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-9-8-12-17(13-15)24-14-18(23)22-16-10-6-5-7-11-16/h5-13H,14H2,1-4H3,(H,22,23)

- InChIKey: LYJNDLVVVDJDFC-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C=CC=C(C=2)OCC(NC2C=CC=CC=2)=O)OC(C)(C)C1(C)C

計算された属性

- せいみつぶんしりょう: 353.1798384 g/mol

- どういたいしつりょう: 353.1798384 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 474

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 353.2

- トポロジー分子極性表面積: 56.8

N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N908386-1g |

N-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |

2057448-75-4 | 95% | 1g |

2,862.00 | 2021-05-17 | |

| Aaron | AR01FOHC-250mg |

N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |

2057448-75-4 | 95% | 250mg |

$228.00 | 2025-02-10 | |

| A2B Chem LLC | AY10084-250mg |

N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |

2057448-75-4 | 95% | 250mg |

$289.00 | 2024-04-20 | |

| 1PlusChem | 1P01FO90-1g |

N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |

2057448-75-4 | 95% | 1g |

$601.00 | 2023-12-19 | |

| 1PlusChem | 1P01FO90-250mg |

N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |

2057448-75-4 | 95% | 250mg |

$269.00 | 2023-12-19 | |

| eNovation Chemicals LLC | D760597-1g |

N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |

2057448-75-4 | 95% | 1g |

$590 | 2025-02-19 | |

| eNovation Chemicals LLC | D760597-1g |

N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |

2057448-75-4 | 95% | 1g |

$590 | 2025-02-25 | |

| Chemenu | CM430749-250mg |

N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |

2057448-75-4 | 95%+ | 250mg |

$231 | 2022-09-01 | |

| eNovation Chemicals LLC | D760597-250mg |

N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |

2057448-75-4 | 95% | 250mg |

$265 | 2024-06-05 | |

| A2B Chem LLC | AY10084-1g |

N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |

2057448-75-4 | 95% | 1g |

$684.00 | 2024-04-20 |

N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

2057448-75-4 (N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量